ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-[(FURAN-2-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-[(FURAN-2-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furylmethylene group: This step may involve the use of furfural or a related compound.
Functionalization of the phenyl ring: The allyloxy and ethoxy groups can be introduced through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a potential drug candidate for treating various diseases.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-[(FURAN-2-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Furylmethylene derivatives: Compounds containing the furylmethylene group.
Phenyl derivatives: Compounds with similar phenyl ring substitutions.
Uniqueness
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H26N2O6S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(3-ethoxy-4-prop-2-enoxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-5-12-34-19-11-10-17(14-20(19)31-6-2)23-22(25(30)32-7-3)16(4)27-26-28(23)24(29)21(35-26)15-18-9-8-13-33-18/h5,8-11,13-15,23H,1,6-7,12H2,2-4H3/b21-15+ |
InChI Key |
LKPRUVZNGOKYIA-RCCKNPSSSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CO4)S3)C)C(=O)OCC)OCC=C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CO4)/S3)C)C(=O)OCC)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CO4)S3)C)C(=O)OCC)OCC=C |
Origin of Product |
United States |
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